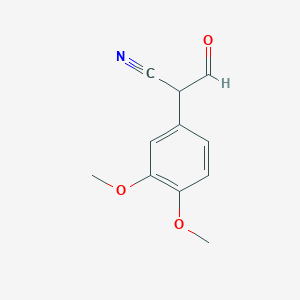![molecular formula C25H32N2O5 B2491588 2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921793-20-6](/img/structure/B2491588.png)
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide involves H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction, indicating the multifaceted approach needed for such molecules (Hu Jingqian et al., 2016).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding compound properties and reactivity. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed. For example, the crystal structure analysis of a related compound showed specific intramolecular hydrogen bonding and intermolecular weak interactions, which are significant for the compound's stability and reactivity (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, carbodiimide condensation is a common synthetic route for the formation of amide bonds in compounds like N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives, highlighting the versatility of these molecules in forming complex structures (P. Yu et al., 2014).
Scientific Research Applications
Synthesis and Antitumor Activity
Several studies have focused on the synthesis of novel compounds with potential antitumor activity. For instance, new derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor efficacy in vitro against human tumor cell lines, demonstrating the importance of structural modifications for enhanced anticancer properties (Yurttaş, Tay, & Demirayak, 2015). Similarly, another study reported the synthesis and antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, highlighting their broad-spectrum antitumor activity and potential as therapeutic agents (Al-Suwaidan et al., 2016).
Synthesis and Characterization
The synthesis and structural characterization of novel compounds are crucial steps in understanding their potential applications. Research has detailed the synthesis of complex polycyclic systems containing benzodiazepine and isoindolinone fragments, providing insights into the methodologies for creating new molecules with potential pharmaceutical applications (Ukhin et al., 2011). Another study focused on the synthesis, characterization, and docking studies of specific derivatives, emphasizing the role of computational modeling in predicting the biological activity of newly synthesized compounds (Talupur, Satheesh, & Chandrasekhar, 2021).
Potential Applications and Mechanisms
Research on novel synthetic compounds often investigates their potential applications, including antimicrobial and anti-inflammatory activities. For example, novel derivatives have been prepared and evaluated for their antimicrobial and anti-inflammatory properties, showcasing the diverse potential applications of synthetic chemistry in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O5/c1-16(2)14-27-19-13-18(8-10-20(19)32-15-25(3,4)24(27)29)26-23(28)12-17-7-9-21(30-5)22(11-17)31-6/h7-11,13,16H,12,14-15H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYHSYDHQXOSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491507.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)




![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)

![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)

![2-[(3,4-Difluorophenyl)formamido]-4-methylpentanoic acid](/img/structure/B2491525.png)
![2,6-dimethyl-4-[2-(phenylsulfonyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B2491526.png)
![2-[[4-[4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenoxy]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2491527.png)